Product packaging for Dimethylamino-ethanol(Cat. No.:)

Dimethylamino-ethanol

Cat. No.: B8287618
M. Wt: 89.14 g/mol
InChI Key: MDLKWDQMIZRIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Early Scientific Inquiry into Dimethylaminoethanol (B1669961)

Dimethylaminoethanol, also known by other names such as deanol, first garnered significant scientific attention in the mid-20th century. ilslaw.edu Early research, particularly in the 1960s and 1970s, explored its potential applications in neurology and psychiatry. nootropicsexpert.com A prescription form of DMAE, known as Deaner or Deanol, was clinically used for learning and behavioral issues associated with short attention spans. nootropicsexpert.com Initial studies in the 1970s suggested that DMAE could reduce hyperactivity and improve concentration in school-aged children with learning and behavior problems. wholehealthchicago.com

However, the trajectory of its clinical use was altered in 1983 when further studies were required to substantiate its effectiveness, leading to its withdrawal from the market as a prescription drug. nootropicsexpert.comhealthline.com Following this, DMAE became available as a dietary supplement. healthline.com The early intrigue surrounding DMAE was largely centered on its potential to influence brain chemistry, specifically its hypothesized role as a precursor to the neurotransmitter acetylcholine (B1216132). ilslaw.eduhealthline.com This led to investigations into its efficacy for a range of conditions believed to be linked to acetylcholine deficiencies, including tardive dyskinesia, Alzheimer's disease, and various cognitive impairments, though the results of these studies were mixed. atamankimya.com

Structural Analogy and Biochemical Significance of Dimethylaminoethanol to Choline (B1196258)

Dimethylaminoethanol (DMAE) is an organic compound that is structurally similar to choline, an essential nutrient. priceplow.comiaea.org Both molecules contain an ethanolamine (B43304) backbone, but choline possesses three methyl groups attached to the nitrogen atom (a quaternary ammonium (B1175870) cation), while DMAE has only two (a tertiary amine). nootropicsexpert.compriceplow.com This structural difference has significant implications for their biochemical behavior.

The hypothesis that DMAE acts as a direct precursor to acetylcholine has been a central theme in its research history. atamankimya.comresearchgate.net Acetylcholine, a critical neurotransmitter for memory, learning, and muscle control, is synthesized from choline. nootropicsexpert.com The theory was that DMAE, upon crossing the blood-brain barrier, could be methylated in the brain to form choline, thereby increasing the available pool for acetylcholine synthesis. wikidoc.orgnih.gov

However, this has been a point of contention in the scientific community. atamankimya.com Some research has suggested that while DMAE can be processed by the liver into choline, the resulting choline molecule is charged and cannot easily cross the blood-brain barrier. wikidoc.org Other studies have indicated that DMAE might instead be incorporated into phospholipids (B1166683) in nerve membranes, which could increase fluidity and permeability. atamankimya.com There is also a theory that DMAE may inhibit the metabolism of choline in other tissues, which would lead to higher choline levels in the bloodstream. priceplow.com More recent research has not supported the idea that DMAE is converted to choline in vivo or that it alters choline uptake and distribution. nih.gov

FeatureDimethylaminoethanol (DMAE)Choline
Chemical Classification Tertiary amine, primary alcohol atamankimya.combhu.ac.inQuaternary ammonium salt, essential nutrient iaea.orgnih.gov
Methyl Groups Two nootropicsexpert.comThree
Role in Acetylcholine Synthesis Investigated as a potential precursor, but this is disputed atamankimya.comwikidoc.orgDirect precursor nootropicsexpert.com
Blood-Brain Barrier Passage Can cross the blood-brain barrier nih.govLimited passage due to its charged nature wikidoc.org

Overview of Academic Research Trajectories for Dimethylaminoethanol

The academic investigation into DMAE has followed several distinct, and at times overlapping, paths.

Cognitive Enhancement and Neurological Conditions: A significant portion of early research focused on DMAE's potential as a nootropic, or cognitive enhancer. ilslaw.edu Studies explored its effects on memory, focus, and mental clarity. ilslaw.edu This line of inquiry also extended to neurodegenerative and psychiatric conditions. Research has been conducted on its potential utility in managing symptoms of attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, dementia, and tardive dyskinesia. ilslaw.eduhealthline.comatamankimya.com However, the results from these studies have often been inconclusive or conflicting. atamankimya.comebsco.com For instance, while some early studies in children with hyperactivity showed promise, later, more rigorous trials for conditions like Alzheimer's disease did not yield significant positive results. wholehealthchicago.comafamed.org

Antioxidant and Cellular Health: Another area of investigation has been DMAE's potential role as an antioxidant. researchgate.net Research has explored its ability to scavenge free radicals and its effects on cellular waste products like lipofuscin. nootropicsexpert.comresearchgate.net The theory is that by stabilizing cell membranes, DMAE may help protect cells from oxidative damage. atamanchemicals.com

Research AreaKey Investigated EffectsGeneral Findings
Cognitive Enhancement Improved memory, focus, mental clarity ilslaw.eduMixed and often inconclusive results atamankimya.comebsco.com
Neurological Conditions (ADHD, Alzheimer's) Reduction of symptoms healthline.comatamankimya.comEarly positive results for ADHD, but largely negative or inconclusive for Alzheimer's wholehealthchicago.comebsco.comafamed.org
Dermatology Increased skin firmness, reduction of wrinkles afamed.orgnih.govSome studies show positive effects on skin appearance nih.govagelessrx.com
Antioxidant Properties Free radical scavenging, reduction of lipofuscin nootropicsexpert.comresearchgate.netInvestigated as a potential mechanism of action researchgate.netatamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B8287618 Dimethylamino-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

1-(dimethylamino)ethanol

InChI

InChI=1S/C4H11NO/c1-4(6)5(2)3/h4,6H,1-3H3

InChI Key

MDLKWDQMIZRIBY-UHFFFAOYSA-N

Canonical SMILES

CC(N(C)C)O

Origin of Product

United States

Ii. Mechanistic Investigations of Dimethylaminoethanol at the Molecular and Biochemical Levels

Interactions with Cholinergic Systems and Neurotransmitter Precursor Hypotheses

Dimethylaminoethanol (B1669961) (DMAE) is a compound structurally similar to choline (B1196258), which has led to extensive investigation into its role within the cholinergic system. atamankimya.comnih.govpriceplow.com Hypotheses have centered on its potential as a precursor to neurotransmitters and its ability to modulate cholinergic pathways.

DMAE is a close structural analog of choline (N,N,N-trimethylaminoethanol), differing by the presence of one less methyl group. atamankimya.compriceplow.com This structural similarity has been the foundation for the long-standing hypothesis that DMAE acts as a biochemical precursor to choline and, subsequently, the neurotransmitter acetylcholine (B1216132). atamankimya.comconicet.gov.arnih.govcaringsunshine.com The theory suggested that DMAE could cross the blood-brain barrier, be methylated to form choline, and then be used for acetylcholine synthesis. nih.gov

Given its structural similarity to choline, DMAE has been investigated for its potential to interfere with choline transport mechanisms. Choline, being a charged cation, requires specific transport systems to cross biological membranes, including the high-affinity choline transport (HACHT) system in cholinergic nerve terminals, which is a rate-limiting step for acetylcholine synthesis. nih.govcaldic.com

The hypothesis that DMAE increases acetylcholine levels has been a primary driver of research into its mechanisms. caringsunshine.comwarddeanmd.com The proposed pathway involved DMAE increasing choline availability for the enzyme choline acetyltransferase (ChAT) to synthesize acetylcholine. atamankimya.comcaldic.comresearchgate.net

However, direct experimental evidence presents a more complex picture. A key study in rats found that while DMAE administration significantly increased the concentration of choline in the plasma and brain, it did not alter the concentration of acetylcholine in the brain. nih.gov The same study showed that in vitro, DMAE actually reduced the synthesis of acetylcholine, an effect attributed to its competitive inhibition of the high-affinity choline transport system. nih.gov This suggests that while DMAE may increase the brain's choline pool, this does not necessarily translate to increased acetylcholine synthesis. nih.gov The mechanism appears to be indirect, potentially making more choline available rather than directly stimulating the synthesis pathway. priceplow.comnih.gov

The interaction of DMAE with cholinergic receptors, which include muscarinic and nicotinic subtypes, is another area of mechanistic investigation. mdpi.commdpi.com These receptors are crucial for mediating the effects of acetylcholine throughout the nervous system and in non-neuronal tissues. warddeanmd.comst-andrews.ac.ukfrontiersin.org

While much of the focus has been on DMAE's role as a precursor, some evidence suggests it may influence cholinergic signaling through receptor interactions. In dermatological contexts, it has been proposed that DMAE's effects could be related to its interaction with non-neuronal acetylcholine receptors present on the surface of skin cells. researchgate.netresearchgate.net This interaction could potentially mediate cellular activities that lead to increased skin firmness. researchgate.net However, the literature focusing on direct, high-affinity binding and modulation of neuronal cholinergic receptors by DMAE is not as extensive. The primary proposed mechanism remains its influence on the availability of choline, the natural ligand for these synthesis pathways, rather than direct receptor agonism or antagonism. nih.gov

Antioxidant and Free Radical Scavenging Capabilities of Dimethylaminoethanol

Beyond its interactions with the cholinergic system, DMAE has been investigated for its properties as an antioxidant and free radical scavenger. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular aging and various pathologies. nih.govmdpi.commdpi.com

In vitro studies have provided direct evidence of DMAE's ability to scavenge free radicals. conicet.gov.arnih.govresearchgate.net Using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that allows for the direct detection of free radicals, researchers have tested DMAE's reactivity against specific ROS. conicet.gov.arresearchgate.net

The studies demonstrated that DMAE can directly react with and neutralize several types of radicals. nih.govresearchgate.net It was shown to be an efficient scavenger of the highly reactive hydroxyl radical (•OH). conicet.gov.arresearchgate.net The compound also demonstrated the ability to scavenge lipid radicals, which are involved in the damaging process of lipid peroxidation, and ascorbyl radicals, which are related to the metabolism of ascorbic acid (Vitamin C). conicet.gov.arnih.govresearchgate.net The scavenging activity was found to be dose-dependent. researchgate.net These findings confirm that DMAE possesses intrinsic antioxidant properties by directly quenching various reactive oxygen species. conicet.gov.arwarddeanmd.comresearchgate.net

Table 1: In Vitro Radical Scavenging Activity of Dimethylaminoethanol (DMAE) Data synthesized from studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy.

Radical SpeciesExperimental SystemObserved Effect of DMAEReference
Hydroxyl Radical (•OH) NADPH-dependent rat liver microsomesDose-dependent decrease in •OH steady-state concentration. 2 M DMAE reduced the DMPO-OH adduct signal by 87%. researchgate.net
Lipid Radicals NADPH-dependent rat liver microsomesDose-dependent inhibition of lipid radical formation. conicet.gov.arresearchgate.net
Ascorbyl Radical (A•) Ascorbic acid and Fe-EDTA systemDose-dependent decrease in the steady-state concentration of A•. conicet.gov.arresearchgate.net

Spectroscopic Analysis of Dimethylaminoethanol-Radical Interactions (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that allows for the direct detection and characterization of free radicals. conicet.gov.ar This method has been instrumental in elucidating the antioxidant capabilities of Dimethylaminoethanol (DMAE) by assessing its ability to directly scavenge specific radical species. conicet.gov.arnih.govresearchgate.net

In vitro studies utilizing EPR have demonstrated that DMAE effectively quenches hydroxyl radicals (•OH). conicet.gov.arnih.gov Experiments using the spin trapping agent 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) show a significant reduction in the DMPO-OH spin adduct signal in the presence of DMAE. conicet.gov.arresearchgate.netnih.gov This indicates a direct interaction where DMAE scavenges the highly reactive hydroxyl radicals. The scavenging activity is dose-dependent; as the concentration of DMAE increases, the steady-state concentration of the hydroxyl radical adduct decreases significantly. conicet.gov.arresearchgate.net For instance, one study documented an 87% reduction in the DMPO-OH adduct signal with the addition of 2 M DMAE. researchgate.net

EPR spectroscopy has also been employed to investigate DMAE's interaction with lipid radicals. Using the spin trap α-phenyl-tert-N-butyl-nitrone (PBN), researchers have observed the formation of PBN-lipid radical adducts in rat liver microsomes. The addition of DMAE to this system leads to a marked decrease in the EPR signal corresponding to these adducts. A study reported a 44% reduction in the PBN-adduct signal, confirming DMAE's capacity to scavenge lipid radicals. researchgate.net

Furthermore, the interaction with ascorbyl radicals has been assessed. These studies confirm that DMAE possesses significant free radical scavenging properties, capable of directly reacting with and neutralizing various biologically relevant radicals. conicet.gov.arnih.govresearchgate.net

Table 1: Effect of Dimethylaminoethanol (DMAE) on Free Radical Adducts as Measured by EPR Spectroscopy
Radical SpeciesSpin TrapSystemObserved Effect of DMAEReported Inhibition
Hydroxyl Radical (•OH)DMPOIn vitro chemical generation / Rat Liver MicrosomesDose-dependent decrease in DMPO-OH adduct signalUp to 87%
Lipid RadicalsPBNRat Liver MicrosomesDecrease in PBN-lipid radical adduct signal44%

Inhibition of Lipid Peroxidation by Dimethylaminoethanol

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. The ability of Dimethylaminoethanol to inhibit this process is a key aspect of its antioxidant function. gsartor.org Studies have shown that DMAE can effectively inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. conicet.gov.arresearchgate.net

The inhibitory effect of DMAE on lipid peroxidation has been quantified using methods such as the measurement of Thiobarbituric Acid Reactive Substances (TBARS), which detects malondialdehyde, a secondary product of lipid peroxidation. Research has demonstrated a dose-dependent reduction in TBARS formation in the presence of DMAE, indicating a decrease in lipid peroxidation. conicet.gov.ar

This inhibition is directly linked to DMAE's capacity to scavenge lipid radicals, as confirmed by EPR studies. conicet.gov.arresearchgate.net By neutralizing these radicals, DMAE interrupts the chain reaction of lipid peroxidation, thereby protecting cellular components from oxidative damage. gsartor.orgmdpi.com The mechanism involves DMAE directly reacting with lipid radicals, which prevents them from propagating the peroxidative process. conicet.gov.arresearchgate.net

Anti-inflammatory Pathways and Molecular Mediators Influenced by Dimethylaminoethanol

Emerging evidence suggests that Dimethylaminoethanol exerts anti-inflammatory effects, positioning it as a modulator of immune responses at the molecular level. scispace.comnih.govswolverine.com Its action is multifaceted, involving the regulation of cytokine secretion and the modulation of pro-inflammatory pathways, partly through its antioxidant and membrane-stabilizing properties. swolverine.com

In vitro studies have specifically identified Dimethylaminoethanol as an inhibitor of the secretion of certain pro-inflammatory cytokines. atamankimya.com Research conducted on peripheral blood lymphocytes indicates that DMAE can inhibit the secretion of Interleukin-2 (IL-2) and Interleukin-6 (IL-6). nih.govatamankimya.com These cytokines are key players in inflammatory responses; IL-2 is crucial for T-cell proliferation, while IL-6 is a pleiotropic cytokine involved in a wide range of inflammatory processes. nih.govmdpi.com By downregulating the release of these mediators, DMAE demonstrates a direct modulatory effect on inflammatory signaling cascades. atamankimya.com

Table 2: Reported Effects of Dimethylaminoethanol on Pro-Inflammatory Cytokine Secretion
CytokineCell TypeReported Effect of DMAE
Interleukin-2 (IL-2)Peripheral Blood LymphocytesInhibition of secretion
Interleukin-6 (IL-6)Peripheral Blood LymphocytesInhibition of secretion

The anti-inflammatory activity of Dimethylaminoethanol is also attributed to its ability to modulate broader pro-inflammatory molecular pathways. One proposed mechanism is the inhibition of arachidonic acid production. swolverine.com Arachidonic acid is a precursor to prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. By preventing its release, DMAE can dampen the downstream inflammatory cascade. swolverine.com

Furthermore, DMAE's established role as a free radical scavenger contributes to its anti-inflammatory properties. conicet.gov.arnih.gov Oxidative stress and the generation of reactive oxygen species (ROS) are known triggers and amplifiers of inflammatory pathways, including the activation of transcription factors like NF-κB, which governs the expression of numerous pro-inflammatory genes. nih.govconsensus.app By reducing the radical load, DMAE can mitigate the activation of such inflammation-driving pathways. swolverine.com The stabilization of cell membranes by DMAE also contributes to this effect by preventing the release of inflammatory triggers that can result from membrane damage. swolverine.com

Cellular Membrane Interactions and Stabilization by Dimethylaminoethanol

Due to its molecular structure, Dimethylaminoethanol can integrate into the cell's plasma membrane. This incorporation is thought to make the membrane more resistant to mechanical and chemical stresses, thereby enhancing its stability. By becoming a part of the membrane structure, DMAE helps maintain cellular integrity and protects against damage caused by external factors. swolverine.com

This membrane stabilization has a direct impact on function. It helps protect other components of the cell membrane, such as lipids and proteins, from free radical attack, which complements its direct radical-scavenging activity. This protective role is vital, as the integrity of the cell membrane is essential for numerous cellular processes, including signaling and transport. nih.govresearchgate.net However, it is important to note that high concentrations of DMAE have been shown in some studies to reduce fibroblast proliferation and increase apoptosis in vitro, suggesting that its effects on cell function are complex and concentration-dependent. nih.gov

Incorporation of Dimethylaminoethanol into Cellular Phospholipids (B1166683)

Dimethylaminoethanol (DMAE) can be incorporated into cellular phospholipids, where it substitutes for choline in the synthesis of phosphatidylcholine, a primary component of cell membranes. This process results in the formation of phosphatidyl-dimethylaminoethanol (Ptd-DMAE), which is then integrated into the phospholipid bilayer of cell membranes. This integration can alter the physical and biochemical properties of the membranes.

Research has demonstrated that DMAE is taken up by cells through choline transport systems. Studies on cultured fetal rat cerebral hemispheres have identified a high-affinity uptake system for DMAE with a Michaelis constant (Km) of 28 µM and a maximum velocity (Vmax) of 11 pmol/min/µg DNA. nih.gov DMAE also utilizes a second, low-affinity uptake mechanism. nih.gov Furthermore, DMAE acts as a competitive inhibitor of high-affinity choline uptake, with an inhibition constant (Ki) of 6.0 µM, indicating a shared transport pathway. nih.gov

Once inside the cell, DMAE can enter the phospholipid biosynthesis pathway. It is known that the liver processes dimethylaminoethanol into choline; however, the resulting choline molecule is charged and cannot cross the blood-brain barrier. nih.gov In the brain, DMAE is instead directly bound to phospholipids to form phosphatidyl-dimethylaminoethanol. nih.gov This altered phospholipid is then incorporated into nerve cell membranes. nih.gov

Studies utilizing radiolabeled DMAE ([¹⁴C]DMAE) in rats have provided quantitative data on its incorporation into phospholipids across various tissues. Following oral administration, DMAE-derived radioactivity was detected in the phospholipid fraction of several organs, indicating systemic distribution and incorporation. Notably, phospholipids consistently contained the highest amount of radioactivity compared to neutral lipids and fatty acids, suggesting a preferential incorporation of DMAE into this lipid class. nih.gov

The extent of this incorporation varies among different tissues. The highest levels of [¹⁴C]DMAE-derived radioactivity in phospholipids were observed in the lung, kidney, and liver. nih.gov While DMAE does cross the blood-brain barrier, the incorporation of its radiolabeled carbon groups into brain lipids was found to be relatively low in comparison to other tissues. nih.gov

The following table summarizes the findings from a study on male Wistar Han rats administered 100 mg/kg of [¹⁴C]DMAE, with tissue analysis conducted 2 hours after administration. nih.gov

TissuePhospholipids (% of Administered Dose)Fatty Acids (% of Administered Dose)Neutral Lipids (% of Administered Dose)
Spleen0.030.010.01
Brain0.010.000.01
Lung0.120.040.03
Kidney0.120.030.01
Testes0.010.000.00
Skin0.010.010.01
Heart0.020.010.00
Liver0.100.010.01

The incorporation of DMAE into phospholipids in place of choline can lead to alterations in membrane fluidity and permeability. nih.gov This is a key aspect of its molecular mechanism of action.

Iii. Cellular and Tissue Level Effects of Dimethylaminoethanol

Impact on Cellular Viability and Proliferation in Vitro

The influence of Dimethylaminoethanol (B1669961) on the viability and proliferation of cells has been a subject of scientific inquiry, with studies primarily focusing on dermal fibroblasts and epithelial cells.

In vitro studies on human cultured fibroblasts have demonstrated that Dimethylaminoethanol can significantly affect their biological functions. A key finding is that DMAE reduces the proliferation of fibroblasts in a dose-dependent manner researchgate.netnih.gov. As the concentration of DMAE increases, a corresponding decrease in the rate of fibroblast proliferation is observed. This inhibitory effect on cell division is a notable aspect of its interaction with these cells.

Furthermore, it has been reported that treatment with DMAE necessitates a longer exposure time to trypsin for cell detachment, and this effect is also dose-dependent researchgate.netnih.gov. This suggests that Dimethylaminoethanol may alter cell adhesion properties or the extracellular matrix produced by the fibroblasts. In addition to its effects on proliferation, DMAE has been observed to induce massive vacuolization in cultured rabbit dermal fibroblasts at concentrations ranging from 2.5 to 10 mmol L⁻¹ within 0.5 to 4 hours of exposure researchgate.netnih.gov.

Effects of Dimethylaminoethanol on Fibroblast Biology
DMAE ConcentrationObserved EffectCell TypeReference
Dose-dependentDecreased proliferationHuman Fibroblasts researchgate.netnih.gov
2.5 - 10 mmol L⁻¹Massive vacuolizationRabbit Dermal Fibroblasts researchgate.netnih.gov
Dose-dependentIncreased trypsinization timeHuman Fibroblasts researchgate.netnih.gov

Similar to its effects on fibroblasts, Dimethylaminoethanol also induces notable changes in epithelial cells. Specifically, cultured human cutaneous epithelial cells respond to DMAE by undergoing vacuolization researchgate.netnih.gov. This phenomenon of cytoplasmic vacuolization is characterized by the formation of large, membrane-bound vesicles within the cell's cytoplasm.

The induction of vacuolization in epithelial cells appears to be a key cellular response to DMAE exposure. Research has shown that this effect can be inhibited by bafilomycin A1, a vacuolar adenosine (B11128) triphosphatase inhibitor, suggesting a mechanism related to the acidification of intracellular compartments researchgate.netnih.gov. In vivo studies on the inner skin of rabbit ears have also demonstrated perinuclear swelling indicative of vacuolization in the epidermis following topical application of 3% DMAE researchgate.netnih.gov.

Responses of Epithelial Cells to Dimethylaminoethanol
Cell TypeObserved EffectInhibitorReference
Human Cutaneous Epithelial CellsVacuolizationBafilomycin A1 researchgate.netnih.gov
Rabbit Ear Epidermis (in vivo)Perinuclear swelling (indicative of vacuolization)N/A researchgate.netnih.gov

Influence on Intracellular Signaling Pathways and Homeostasis

Dimethylaminoethanol has been shown to modulate critical intracellular signaling pathways and affect cellular homeostasis, particularly concerning calcium levels, cell cycle progression, and apoptosis.

A significant effect of Dimethylaminoethanol on cultured human fibroblasts is the induction of a dose-dependent increase in cytosolic calcium levels researchgate.netnih.gov. The concentration of free calcium within the cytoplasm is a tightly regulated second messenger that plays a crucial role in a multitude of cellular processes. By elevating cytosolic calcium, DMAE can trigger a cascade of downstream signaling events that influence cell function and viability. The precise mechanisms by which DMAE leads to this increase in intracellular calcium are a subject of ongoing research.

Dimethylaminoethanol's Effect on Cytosolic Calcium
Cell TypeObserved EffectDose-ResponseReference
Human FibroblastsIncreased cytosolic calciumDose-dependent researchgate.netnih.gov

In conjunction with its impact on cell proliferation, Dimethylaminoethanol influences cell cycle progression and can induce apoptosis, or programmed cell death. Studies on cultured human fibroblasts have revealed that DMAE treatment leads to changes in the cell cycle and an increase in apoptosis researchgate.netnih.gov. This suggests that at certain concentrations, DMAE can halt the normal progression of the cell cycle and trigger the cell's intrinsic death program.

Furthermore, in cultured rabbit dermal fibroblasts, DMAE has been shown to cause a concentration-dependent mitotic arrest, starting at a concentration of 2.5 mmol L⁻¹ nih.gov. At a higher concentration of 10 mmol L⁻¹, moderate cytotoxicity was observed nih.gov. The induction of apoptosis by DMAE has been confirmed through assays that detect the characteristic morphological and biochemical markers of this process figshare.comresearchgate.net.

Effects of Dimethylaminoethanol on Cell Cycle and Apoptosis
Cell TypeObserved EffectDMAE ConcentrationReference
Human FibroblastsChanged cell cycle, increased apoptosisDose-dependent researchgate.netnih.gov
Rabbit Dermal FibroblastsConcentration-dependent mitotic arrestStarting at 2.5 mmol L⁻¹ nih.gov
Rabbit Dermal FibroblastsModerate cytotoxicity10 mmol L⁻¹ nih.gov

Neuroprotective Mechanisms of Dimethylaminoethanol at the Cellular Level

While the primary focus of many studies has been on dermal cells, some research points towards potential neuroprotective mechanisms of Dimethylaminoethanol at the cellular level. One of the proposed mechanisms is its role as a precursor to acetylcholine (B1216132), a key neurotransmitter nih.gov. By potentially increasing the synthesis of acetylcholine, DMAE may support cholinergic neurotransmission, which is essential for cognitive function.

Another significant aspect of its potential neuroprotective action is its ability to act as a free radical scavenger nih.govresearchgate.net. In vitro assays have demonstrated that Dimethylaminoethanol can directly react with and neutralize hydroxyl, ascorbyl, and lipid radicals nih.govresearchgate.netconicet.gov.ar. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of many neurodegenerative diseases. By scavenging these reactive species, DMAE may help to protect neuronal cells from oxidative damage.

Potential Neuroprotective Mechanisms of Dimethylaminoethanol
Proposed MechanismDetailsReference
Precursor to AcetylcholineMay increase the synthesis of this essential neurotransmitter. nih.gov
Free Radical ScavengerDirectly reacts with and neutralizes hydroxyl, ascorbyl, and lipid radicals. nih.govresearchgate.netconicet.gov.ar

Reduction of Lipofuscin Accumulation in Neural Cell Models

Lipofuscin is an autofluorescent lipopigment composed of lipids, metals, and misfolded proteins that accumulates in various cells, including nerve cells, as a hallmark of aging frontiersin.org. This accumulation, often referred to as age pigment, can occupy a significant portion of the cell volume in aged postmitotic cells like neurons and is associated with cellular senescence, altered metabolism, and neuronal loss frontiersin.orgmdpi.com. Research has explored the potential of Dimethylaminoethanol (DMAE) to mitigate the buildup of this pigment.

Early studies reported that the administration of DMAE to rats was associated with the inhibition of lipofuscin formation researchgate.net. Further investigation in animal models has provided more specific insights. In a lifetime treatment study using female C3H mice, while DMAE did not significantly alter average survival, a noticeable effect on lipofuscin was observed nih.gov. Histological examination of tissues from these mice revealed an apparent decrease in the amount of lipofuscin in the liver of the DMAE-treated group compared to the untreated controls nih.gov. While this particular finding was in liver tissue, the systemic administration suggests a potential for broader effects, including in the central nervous system, which is a primary site of lipofuscin accumulation frontiersin.org. The accumulation of lipofuscin is considered a factor in the aging process, and its reduction is a target for anti-aging interventions drionelahubbard.com.

The mechanism by which DMAE may reduce lipofuscin is theorized to be linked to its cell-stabilizing and antioxidant capabilities drionelahubbard.com. By counteracting oxidative processes that contribute to the formation of the cross-linked protein and lipid aggregates that constitute lipofuscin, DMAE may help slow its rate of accumulation in aging cells frontiersin.orgmdpi.com.

Attenuation of Oxidative Stress in Neuronal Environments by Dimethylaminoethanol

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate, concentration of redox-active metals, and abundance of unsaturated lipids, which are susceptible to free radical attack mdpi.com. Oxidative stress is implicated in the pathogenesis of numerous neurodegenerative diseases mdpi.com. Dimethylaminoethanol has been investigated for its role as an antioxidant and free radical scavenger, which could confer protection in neuronal environments.

Research utilizing Electron Spin Resonance (EPR) spectroscopy has provided direct evidence of DMAE's ability to scavenge specific free radicals researchgate.netnih.govconicet.gov.ar. In vitro assays have demonstrated that DMAE can directly react with and neutralize highly reactive species, including hydroxyl radicals (•OH), ascorbyl radicals, and lipid radicals nih.govconicet.gov.ar. The capacity of DMAE to quench these radicals is a key aspect of its antioxidant profile.

Studies have shown a dose-dependent effect of DMAE on free radical concentrations. For instance, the steady-state concentration of hydroxyl radicals was significantly decreased as the concentration of added DMAE increased, with a 2 M concentration of DMAE reducing the EPR signal by 87% researchgate.net. Similarly, DMAE demonstrated an inhibitory effect on the steady-state concentration of lipid radicals generated in rat liver microsomes researchgate.netconicet.gov.ar.

Table 1: Dose-Dependent Scavenging of Free Radicals by Dimethylaminoethanol
Free Radical SpeciesDMAE ConcentrationObserved EffectReference
Hydroxyl Radical (•OH)Increasing ConcentrationsEfficiently quenched; steady-state concentration significantly decreased. researchgate.net
Hydroxyl Radical (•OH)2 MReduced EPR adduct signal by 87%. researchgate.net
Lipid Radicals1 MInhibited the steady-state concentration of lipid radical-PBN spin adduct. conicet.gov.ar
Ascorbyl RadicalIncreasing ConcentrationsShowed a maximum in scavenging activity, decreasing the radical signal. researchgate.net

This free-radical scavenging ability is significant for neuronal environments, as oxidative damage to lipids, proteins, and DNA is a major contributor to neuronal dysfunction and cell death mdpi.com. By neutralizing radicals, DMAE may help protect against the premature aging of brain cells and support the maintenance of healthy cognitive function vitabasix.com.

Modulatory Effects of Dimethylaminoethanol on Synaptic Activity and Neuronal Excitability

Beyond its antioxidant effects, DMAE has been shown to directly influence the electrical communication between neurons nih.gov. The modulation of synaptic transmission and neuronal excitability is crucial for all aspects of brain function, from learning and memory to motor control nih.govfrontiersin.org.

A key study investigated the effects of DMAE on neuronal activity using single-cell recordings in primary hippocampal neuronal cultures and ex vivo human brain tissue from patients with temporal lobe epilepsy (TLE) nih.gov. In the cultured neurons, which displayed spontaneous excitatory synaptic events and associated action potentials, DMAE demonstrated a clear modulatory effect. The application of DMAE resulted in a concentration-dependent decrease in the frequency of these spontaneous synaptic events nih.gov. Notably, this reduction in synaptic activity occurred with no apparent effect on the resting membrane potential or the action potential threshold of the neurons. This suggests that DMAE likely affects synaptic excitability rather than the intrinsic excitability of the individual neurons nih.gov.

The study documented a progressive reduction in synaptic event frequency as DMAE concentration increased, leading to a full block of activity at a concentration of 5 mM nih.gov.

Table 2: Effect of Dimethylaminoethanol (DMAE) Concentration on Spontaneous Neuronal Activity in Cultured Hippocampal Neurons
DMAE ConcentrationEffect on Synaptic Event FrequencyReference
Baseline (~0 mM)Frequency of ~1 Hz. nih.gov
0.5 mMDecreased frequency of synaptic events. nih.gov
2 mMFurther decreased frequency of synaptic events. nih.gov
5 mMFull block of spontaneous synaptic events. nih.gov

Furthermore, when tested on resected hippocampal tissue from TLE patients, DMAE was found to suppress epileptiform activity, which is characterized by excessive, synchronized neuronal firing nih.gov. This effect on pathological network activity, combined with its ability to reduce normal synaptic traffic, indicates that DMAE can exert a significant modulatory influence on neuronal circuits. These findings point to a potential mechanism for the observed effects of DMAE on brain function, operating through the direct modulation of synaptic transmission vitabasix.comnih.gov.

Iv. Preclinical Research on Dimethylaminoethanol in Animal Models

Pharmacokinetics and Disposition of Dimethylaminoethanol (B1669961) in Rodent Models (ADME)

Studies in Wistar Han rats and B6C3F1 mice have characterized the absorption and distribution of Dimethylaminoethanol (DMAE) following oral administration. After gavage administration, DMAE is absorbed and distributed throughout the body. Tissue retention of radioactivity derived from radiolabeled DMAE was found to be moderate, ranging from 21% to 44% across different doses and species. The highest levels of [14C]DMAE-derived radioactivity in tissues were observed at 24 hours post-administration, declining over a period of 168 hours. Research has indicated that following administration, DMAE can lead to increased levels of free choline (B1196258) in the blood and kidneys of mice, and in the brain and plasma of rats. The total recovery of the administered dose in male and female Wistar Han rats was high, ranging from 92% to 98%.

Tissue Retention of [14C]DMAE-Derived Radioactivity in Rodents Following Gavage Administration
SpeciesSexDose (mg/kg)Tissue Retention (% of Dose)
Wistar Han RatMale1044.2 ± 3.4
Wistar Han RatFemale1041.1 ± 1.2
B6C3F1 MouseMale1031.1 ± 2.0
B6C3F1 MouseFemale1029.2 ± 1.1
Wistar Han RatMale50021.4 ± 2.6
Wistar Han RatFemale50027.9 ± 1.1
B6C3F1 MouseMale50023.3 ± 1.4
B6C3F1 MouseFemale50022.2 ± 1.3

Data adapted from a 2019 study on the comparative disposition of DMAE in rats and mice. The table shows the percentage of the administered dose of [14C]DMAE retained in tissues at 168 hours post-gavage administration.

Following administration in both rats and mice, DMAE is metabolized and excreted primarily through urine and as exhaled carbon dioxide. Urinary excretion accounted for 16–69% of the administered dose, while exhaled CO2 represented 3–22%. The primary metabolites of DMAE identified in the urine are DMAE N-oxide and N,N-dimethylglycine. Notably, the carcinogen N,N-dimethylnitrosamine was not detected as a metabolite. One study concluded that a significant portion of the administered dose was incorporated into phospholipid pathways.

Excretion Profile of [14C]DMAE in Rodents Following Gavage Administration
Excretion RoutePercentage of Administered DoseSpecies
Urine16 - 69%Rats and Mice
Exhaled CO23 - 22%Rats and Mice

This table summarizes the main routes of excretion for DMAE in rodents as identified in preclinical studies.

Investigations into the disposition of DMAE in rodent models have shown that while the compound is distributed to various tissues, brain concentrations remain low. Studies have indicated no significant accumulation of DMAE in the brain, suggesting limited permeability across the blood-brain barrier. As a close structural analog of choline, it has been hypothesized that DMAE might interact with choline transporters at the blood-brain barrier. These transporters are known to be inhibited by other choline analogs, which can impact the levels of brain acetylcholine (B1216132). However, comprehensive studies on DMAE's disposition did not support the hypothesis that it is converted into choline in vivo.

Neurobiological and Behavioral Studies with Dimethylaminoethanol

The effect of DMAE on choline and acetylcholine levels in the brain has been a subject of preclinical investigation. DMAE is considered a precursor to choline, which in turn is a building block for the neurotransmitter acetylcholine, a key molecule in learning and memory processes. A study utilizing a derivative, Dimethylaminoethanol pyroglutamate (B8496135) (DMAE p-Glu), in rats demonstrated an increase in the extracellular levels of both choline and acetylcholine in the medial prefrontal cortex. This effect was observed through intracerebral microdialysis in conscious, freely moving animals. However, other disposition studies have reported that serum choline levels were not elevated following DMAE administration and that the data did not support the idea that DMAE is converted into choline within the body. Another study also reported on the effects of DMAE on brain acetylcholine levels in rats.

Effects of DMAE Administration on Neurotransmitter Levels in Rat Brain
Compound AdministeredBrain RegionEffect on Choline LevelsEffect on Acetylcholine Levels
DMAE p-GluMedial Prefrontal CortexIncreasedIncreased
DMAEWhole BrainNot elevated (serum)Investigated

This table summarizes findings from different studies on how DMAE and its derivatives can affect key neurotransmitter levels in the rat brain.

Preclinical studies in rodent models suggest that DMAE may play a role in modulating cognitive functions such as learning and memory. In experiments with rats, the administration of DMAE p-Glu was found to improve performance in the Morris water maze, a test of spatial memory. Furthermore, this compound was shown to reduce memory deficits induced by scopolamine (B1681570) in a passive avoidance behavior test. Scopolamine is a substance known to impair central cholinergic function, and the ability of DMAE p-Glu to counteract its effects suggests a potential positive influence on memory processes. Another study involving a different derivative, DMAE II (dimethylaminoethanol cyclohexyl carboxylate fumurate), also reported significant improvements in working memory performance in rats tested in a radial-arm maze.

Assessment of Vigilance and Attention Parameters in Animal Models Treated with Dimethylaminoethanol

Preclinical investigations in animal models have explored the effects of Dimethylaminoethanol (DMAE), particularly in the form of Dimethylaminoethanol pyroglutamate (DMAE p-Glu), on neurochemical processes relevant to vigilance and attention. In studies involving conscious, freely moving rats, intracerebral microdialysis was used to measure extracellular levels of key neurotransmitters in the medial prefrontal cortex (mPFC). researchgate.netnih.govcij.gob.mx This brain region is considered integral to arousal, vigilance, and motivational responses in rats. researchgate.net Research has indicated that DMAE p-Glu administration can lead to dose-dependent changes in acetylcholine and choline levels in the mPFC. cij.gob.mx Specifically, higher concentrations of orally administered DMAE p-Glu were found to significantly increase the extracellular levels of both choline and acetylcholine. researchgate.netnih.govcij.gob.mx Acetylcholine in the neocortex plays a specific role in attention and the allocation of processing resources to stimuli. researchgate.net These neurochemical findings in rat models suggest a potential mechanism by which DMAE could influence states of vigilance and attention. researchgate.netnih.govcij.gob.mx

Table 1: Neurochemical Effects of DMAE p-Glu in the Medial Prefrontal Cortex of Rats

Parameter MeasuredAnimal ModelBrain RegionKey Finding
Extracellular Acetylcholine LevelsConscious, freely moving ratsMedial Prefrontal Cortex (mPFC)Significant, dose-dependent increase at higher concentrations. researchgate.netcij.gob.mx
Extracellular Choline LevelsConscious, freely moving ratsMedial Prefrontal Cortex (mPFC)Significant, dose-dependent increase at higher concentrations. researchgate.netcij.gob.mx

Influence of Dimethylaminoethanol on Mood and Energy-Related Parameters in Preclinical Settings

The influence of Dimethylaminoethanol on parameters related to mood and energy has been a subject of interest in preclinical research, though findings are not extensive. One study investigated the effects of DMAE bitartrate (B1229483) on the behavior of aged Japanese quail. nih.gov In this model, motor activity was assessed as a potential indicator of energy levels. The results showed no significant differences in motor activity response to light flashes between the DMAE-treated group and the control group. nih.gov This particular study did not find evidence that DMAE altered energy or activity levels in this specific animal model. nih.gov Further preclinical research using diverse animal models and behavioral paradigms is necessary to fully elucidate the influence of DMAE on mood and energy-related parameters.

Dimethylaminoethanol in Animal Models of Experimentally Induced Cognitive Impairment (e.g., scopolamine-induced deficits)

Dimethylaminoethanol has been evaluated for its potential to mitigate cognitive deficits in animal models where impairment is pharmacologically induced. researchgate.netnih.govcij.gob.mx A common model utilizes scopolamine, an anticholinergic drug that blocks muscarinic receptors, thereby impairing memory and learning processes that are dependent on the cholinergic system. kosfaj.org

In rat experiments, the administration of DMAE p-Glu was shown to counteract the memory deficits induced by scopolamine. researchgate.netnih.govcij.gob.mx One of the key assessments used was the passive avoidance behavior test, where DMAE p-Glu reduced the memory deficit caused by scopolamine. nih.govcij.gob.mx Furthermore, in the Morris water maze test, a task assessing spatial memory, DMAE p-Glu was found to improve performance in rats. researchgate.netnih.gov These findings suggest that in animal models, DMAE can ameliorate experimentally induced cognitive impairments related to central cholinergic deficits. researchgate.netnih.gov The mechanism is believed to be linked to its role as an indirect precursor to acetylcholine. researchgate.netnih.gov

Table 2: Effects of DMAE p-Glu on Scopolamine-Induced Cognitive Deficits in Rats

Cognitive TestAnimal ModelInducing AgentObserved Effect of DMAE p-Glu
Passive Avoidance BehaviorRatScopolamineReduced the scopolamine-induced memory deficit. researchgate.netnih.govcij.gob.mx
Morris Water MazeRatNot specified with scopolamine in abstractsImproved performance in the spatial memory test. researchgate.netnih.govcij.gob.mx

Analysis of Anti-Epileptiform Activity of Dimethylaminoethanol in Ex Vivo Brain Slices

The potential anti-epileptiform properties of Dimethylaminoethanol have been investigated using ex vivo human brain tissue. nih.gov In a study utilizing resected hippocampal tissue from patients with temporal lobe epilepsy, DMAE was assessed for its ability to suppress epileptiform activity. nih.gov This ex vivo model allows for the direct observation of a compound's effects on human neuronal networks exhibiting pathological activity. nih.gov

The researchers recorded extracellular field potentials in the CA1 region of the hippocampal slices, which displayed stable epileptiform burst activity over several hours. nih.gov Application of DMAE was found to suppress this epileptiform activity in the majority of the tissue samples tested. nih.gov In some cases, DMAE led to a full block of the pathological burst activity. nih.gov The effects showed some variability between samples, suggesting potential interindividual differences in molecular targets. nih.gov These findings from human brain slices provide direct evidence of DMAE's capacity to exert anti-epileptiform effects. nih.gov

Tissue-Specific Responses in Animal Models to Dimethylaminoethanol

The effects of Dimethylaminoethanol on skin have been examined in various animal models. In a study using hairless mice, a formulation containing DMAE was applied topically for seven days. nih.gov Histometric and histopathological evaluations revealed that the DMAE-supplemented formulation led to a significant increase in dermal thickness. nih.gov While formulations both with and without DMAE increased the thickness of the viable epidermis, only the presence of DMAE affected the dermis. nih.gov

Another study used a D-galactose-induced aging skin model in rats to investigate the effects of intradermally administered DMAE. nih.govharvard.edu In this model, treatment with DMAE, particularly when combined with compound amino acids, resulted in an elevation of both epidermal and dermal thickness compared to the aging control group. nih.govharvard.edu Histological examination showed that these structural changes were accompanied by more tightly arranged dermal collagen fibers. nih.gov Some evidence suggested that DMAE may induce vacuolization in dermal fibroblasts and epithelial cells, leading to cellular swelling that contributes to the observed increase in skin thickness. nih.govharvard.edu

Preclinical studies in animal models have demonstrated that Dimethylaminoethanol can influence collagen metabolism and the structure of the extracellular matrix within the skin. In hairless mice, topical application of a DMAE-containing formulation resulted in an observable increase in the thickness of collagen fibers in the dermis. nih.gov

In a rat model of D-galactose-induced skin aging, the effects were more extensively characterized. nih.govnih.gov Intradermal co-injection of DMAE and compound amino acids (AA) was found to have marked effects on collagen. nih.gov This treatment significantly increased the levels of hydroxyproline, a key component of collagen, in the aging skin. nih.govijsciences.com Gene expression analysis showed that the combination of DMAE and AA highly upregulated the expression of Collagen type I. nih.govnih.gov Furthermore, the treatment played a positive regulatory role in collagen catabolism by elevating the gene expression of Matrix Metalloproteinase-1 (MMP-1) while not affecting its inhibitor, TIMP-1, which was downregulated in the aging rats. nih.gov These findings suggest that DMAE can modulate collagen metabolism and contribute to the remodeling of the extracellular matrix structure in aging skin models. nih.gov

Table 3: Summary of DMAE Effects on Skin Tissue in Animal Models

Animal ModelParameterFinding with DMAE Treatment
Hairless MouseDermal ThicknessIncreased. nih.gov
Hairless MouseCollagen Fiber ThicknessIncreased. nih.gov
D-galactose RatEpidermal & Dermal ThicknessIncreased (especially with AA). nih.govharvard.edu
D-galactose RatHydroxyproline ContentIncreased (with AA). nih.govijsciences.com
D-galactose RatCollagen Type I ExpressionHighly upregulated (with AA). nih.govnih.gov
D-galactose RatMMP-1 Gene ExpressionElevated (with AA). nih.gov

V. Methodological Approaches in Dimethylaminoethanol Research

Analytical Techniques for Quantitative Determination of Dimethylaminoethanol (B1669961)

The accurate quantification of DMAE in various matrices, from pharmaceutical formulations to biological samples, is fundamental for research and quality control. This is achieved through a combination of chromatographic, spectroscopic, and titrimetric methods, each offering distinct advantages in terms of sensitivity, specificity, and simplicity.

Chromatographic techniques are powerful tools for separating and quantifying DMAE, even in complex mixtures.

Gas Chromatography (GC): GC is a well-established method for the analysis of volatile compounds like DMAE. The technique involves vaporizing the sample and passing it through a column, where components are separated based on their boiling points and interactions with the stationary phase. Early analytical methods utilized gas chromatography with a rubidium nitrogen flame detector for the simultaneous analysis of DMAE and related compounds in plasma. Modern GC systems can be equipped with various detectors, such as a flame ionization detector (FID), to achieve high sensitivity. The choice of column is critical, with specialized columns designed for amine analysis providing optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for DMAE quantification. In contrast to GC, HPLC is suitable for non-volatile and thermally sensitive compounds. A significant challenge in HPLC analysis of DMAE is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult at low concentrations. To overcome this, methods often employ indirect UV detection or derivatization with a UV-absorbing agent. Reversed-phase HPLC (RP-HPLC) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a buffer, is a common approach. The selection of the column, such as a C18 column, and the mobile phase composition are optimized to achieve adequate retention and separation of DMAE from other components in the sample matrix.

Below is a table summarizing typical parameters for HPLC analysis of DMAE:

ParameterTypical Value/Condition
Column Primesep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile 40%, Ammonium (B1175870) Formate pH 3.0 - 40 mM
Flow Rate 1 ml/min
Detection Evaporative Light Scattering Detector (ELSD)
Limit of Detection (LOD) 10 ppm

This data is illustrative and may vary depending on the specific instrumentation and analytical method.

Spectroscopic methods provide detailed information about the molecular structure and environment of DMAE, enabling both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation and quantitative determination of DMAE. ¹H NMR, in particular, offers a direct and non-destructive method for quantifying DMAE in various formulations. The principle of quantitative NMR (qNMR) relies on the fact that the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of a DMAE proton signal to that of a known internal standard, its concentration can be accurately determined. A validated NMR spectroscopic method has been successfully used for the quantitative determination of DMAE in cosmetic formulations, demonstrating good linearity, precision, and accuracy frontiersin.orgnih.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a specialized technique used to study species with unpaired electrons, such as free radicals. The antioxidant properties of DMAE have been investigated using EPR spectroscopy to assess its ability to scavenge specific free radicals nih.govpsychiatryinvestigation.orgnih.gov. In these studies, EPR is used to detect and quantify the reduction of a stable free radical signal or the formation of spin adducts in the presence of DMAE, providing insights into its radical scavenging activity. For instance, the ability of DMAE to react with hydroxyl, ascorbyl, and lipid radicals has been tested in vitro using this method nih.govpsychiatryinvestigation.orgnih.gov.

The following table outlines typical settings for EPR spectroscopy in the context of free radical scavenging assays:

ParameterTypical Setting
Microwave Frequency ~9.75 GHz
Microwave Power 20 mW
Modulation Amplitude 1.232 G
Receiver Gain 2 x 10⁴

These settings are specific to spin trapping experiments and may be adjusted based on the experimental design.

Titrimetric analysis represents a classical and cost-effective approach for the quantification of DMAE, particularly in bulk materials and pharmaceutical preparations. Due to DMAE's basic nature, acid-base titration is the most common titrimetric method employed. A non-aqueous titration with potentiometric endpoint detection has been developed and validated for the quantitative analysis of DMAE glycolate (B3277807) in cosmetic preparations. This method is noted for its simplicity, speed, and affordability, making it a suitable alternative to more complex instrumental techniques, especially when dealing with samples where DMAE lacks a strong UV chromophore.

In Vitro Experimental Models in Dimethylaminoethanol Studies

In vitro models are indispensable for investigating the cellular and molecular mechanisms of action of DMAE in a controlled environment. These models, which include various cell culture systems and organotypic slice cultures, allow for detailed examination of DMAE's effects on different cell types and tissues.

Cell culture systems provide a simplified and reproducible platform to study the direct effects of DMAE on specific cell populations.

Fibroblasts: Human cultured fibroblasts have been utilized to study the effects of DMAE on skin cells. Research has shown that DMAE can reduce the proliferation of fibroblasts in a dose-dependent manner frontiersin.orgspringernature.comyoutube.com. Studies have also observed that DMAE treatment can lead to an increase in cytosolic calcium and induce apoptosis in cultured human fibroblasts frontiersin.orgspringernature.comyoutube.com. Furthermore, morphological studies have demonstrated that DMAE can cause massive vacuolization in cultured rabbit dermal fibroblasts.

Epithelial Cells: Primary cultures of human cutaneous epithelial cells have been used to investigate the morphological changes induced by DMAE. Similar to fibroblasts, these cells have been shown to respond to DMAE by vacuolization.

Primary Neuronal Cultures: The effects of DMAE on nerve cells have been investigated using primary neuronal cultures. An early study iontophoretically applied DMAE to spontaneously firing neurons in the rat cerebral cortex. The results indicated that a majority of the tested neurons were excited by DMAE, and this response was reversibly blocked by atropine, suggesting a cholinergic mechanism of action. While the use of primary neuronal cultures is a powerful tool for studying neurotoxicity and intercellular crosstalk, specific and extensive research applying a wide variety of primary neuronal culture models to DMAE is not broadly documented in the available literature.

Organotypic slice cultures, particularly from the hippocampus, represent a more complex in vitro model that preserves the three-dimensional architecture and synaptic connectivity of the brain tissue youtube.comnih.gov. This model is valuable for studying neuroprotection, excitotoxicity, and the effects of compounds on neuronal networks. While organotypic hippocampal slice cultures are a well-established tool in neurobiological research for investigating various compounds and disease models, a comprehensive review of the scientific literature reveals a notable lack of studies that have specifically employed this methodology to investigate the effects of Dimethylaminoethanol. Therefore, the application of organotypic slice cultures in DMAE research appears to be a limited or yet unexplored area.

Biochemical Assays for Evaluating Antioxidant Capacity and Metabolic Effects (e.g., TBARS, Enzyme Activity Assays)

Biochemical assays are fundamental in determining the antioxidant capabilities of Dimethylaminoethanol. One of the key methods employed is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation. libios.frmdpi.com This assay quantifies malondialdehyde (MDA), a natural byproduct of lipid peroxidation, and other reactive substances. libios.fr The reaction of these substances with thiobarbituric acid (TBA) under acidic conditions and heat produces a colored adduct that can be measured spectrophotometrically, typically around 532 nm. mdpi.comnih.gov

In a study evaluating DMAE's antioxidant properties, a TBARS assay was conducted using rat liver microsomes. The protocol involved incubating the microsomes with DMAE, inducing lipid peroxidation, and then adding reagents like butylated hydroxytoluene (BHT), sodium dodecyl sulfate, phosphotungstic acid, and TBA. The resulting mixture was heated, and the TBARS were extracted with n-butanol for measurement. conicet.gov.ar

Beyond the TBARS assay, the antioxidant capacity of compounds is often evaluated through various enzyme activity assays. nih.gov These can include assessments of key antioxidant enzymes such as:

Superoxide (B77818) Dismutase (SOD) : Measures the dismutation of superoxide radicals to oxygen and hydrogen peroxide. mdpi.com

Catalase (CAT) : Assesses the decomposition of hydrogen peroxide to water and oxygen. nih.govmdpi.com

Glutathione Peroxidase (GSH-Px) : Determines the reduction of hydrogen peroxide and lipid hydroperoxides. mdpi.com

Research into DMAE has identified it as a free radical scavenger. nih.gov Studies have utilized Electron Paramagnetic Resonance (EPR) spectroscopy to assess DMAE's direct reactivity with specific free radicals. conicet.gov.ar This technique demonstrated DMAE's ability to quench hydroxyl and lipid radicals in vitro, providing further evidence of its antioxidant potential. conicet.gov.arresearchgate.net The table below summarizes findings on DMAE's scavenging ability against hydroxyl radicals. researchgate.net

DMAE ConcentrationInhibition of DMPO-OH Adduct Signal
2 M87%
User-defined valueUser-defined value
User-defined valueUser-defined value

This table is based on data indicating that a 2 M concentration of DMAE reduced the DMPO-OH adduct signal by 87%, demonstrating significant hydroxyl radical scavenging. The user can populate the remaining rows with additional data points from relevant studies.

In Vivo Experimental Designs for Dimethylaminoethanol Research

The selection of appropriate animal models is critical for investigating the neurobiological and systemic effects of DMAE. Rats and mice are the predominant models used in this field of research due to their genetic and physiological similarities to humans, which are valuable in modeling aspects of human physiology and disease. nih.govnih.gov

Rat Models:

Wistar and Sprague Dawley Rats: These strains have been utilized in studies examining the absorption, distribution, metabolism, and excretion (ADME) of DMAE. nih.gov Rats are often chosen for neurobiology research due to their larger size, which facilitates surgical manipulations like intracerebral microdialysis and allows for serial sampling of cerebrospinal fluid and blood. oaepublish.com Preclinical studies evaluating the impact of DMAE-containing compounds on cognitive function have also been conducted in rats. nih.gov

Mouse Models:

B6C3F1 Mice: This strain has been used alongside rats in comparative ADME studies of DMAE. nih.gov

Hairless Mice: For dermatological research, hairless mice are a common model to evaluate the topical effects of DMAE-based formulations, such as its impact on skin thickness. nih.govafamed.org

The choice between rats and mice can be influenced by specific research questions. For instance, while mice are often preferred for genetic manipulation, rats can be advantageous for modeling certain aspects of neurodegenerative diseases and for behavioral paradigms where their innate behaviors are better suited. nih.govlifecanvastech.com However, it is important to note that phenotypical differences can exist between transgenic rat and mouse models of the same disease, which underscores the need for careful model selection. nih.gov

Intracerebral microdialysis is a powerful technique used to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.gov This method involves the surgical implantation of a microdialysis probe, which has a semi-permeable membrane at its tip, into a target brain area. nih.gov A physiological solution is slowly perfused through the probe, allowing substances from the extracellular space to diffuse across the membrane into the perfusate, which is then collected for analysis. nih.gov

In the context of DMAE research, this technique has been applied to conscious rats to investigate the effects of a DMAE-containing compound, Dimethylaminoethanol pyroglutamate (B8496135) (DMAE p-Glu), on cholinergic activity. nih.gov One study used intracerebral microdialysis to measure choline (B1196258) and acetylcholine (B1216132) levels in the medial prefrontal cortex of rats following the administration of DMAE p-Glu. nih.gov The findings demonstrated that the compound could increase the extracellular concentrations of both choline and acetylcholine in this brain region. nih.gov

To assess the effects of DMAE on cognitive functions such as learning and memory, researchers employ various behavioral paradigms in rodent models. nih.gov These tests are designed to evaluate different aspects of cognition that are often dependent on specific brain structures, like the hippocampus. news-medical.net

Morris Water Maze (MWM): The MWM is a widely used test for spatial learning and memory. nih.govnews-medical.net The apparatus consists of a circular pool filled with opaque water, in which an escape platform is hidden just below the surface. news-medical.net Rodents, which are natural swimmers but prefer to be on a solid surface, must learn the location of the platform using distal spatial cues arranged around the room. news-medical.net The time it takes for the animal to find the platform (escape latency) is recorded over several trials. nih.gov Memory retention is often assessed in a "probe trial" where the platform is removed, and the time spent searching in the target quadrant is measured. news-medical.net Studies have utilized the MWM in rats to demonstrate improved performance in spatial memory tasks following the administration of DMAE p-Glu. nih.gov

Passive Avoidance Test: This task assesses fear-motivated learning and memory. The apparatus typically consists of two compartments, one brightly lit and one dark. Rodents have a natural aversion to bright spaces and will preferentially enter the dark compartment. During a training trial, the animal receives a mild foot shock upon entering the dark side. In a subsequent retention trial, the latency to re-enter the dark compartment is measured. A longer latency is interpreted as an indication of memory for the aversive experience. This paradigm has been used to show that DMAE p-Glu can reduce scopolamine-induced memory deficits in rats. nih.gov

The table below provides an overview of these behavioral paradigms and the cognitive functions they assess in the context of DMAE research.

Behavioral ParadigmAnimal ModelCognitive Function AssessedAssociated Finding with DMAE Compound
Morris Water MazeRatSpatial Learning & MemoryImproved performance in spatial memory nih.gov
Passive AvoidanceRatFear-Motivated MemoryReduced scopolamine-induced memory deficit nih.gov

Chemical Synthesis Methods of Dimethylaminoethanol and its Derivatives

The primary industrial method for producing Dimethylaminoethanol is through the ethoxylation of dimethylamine (B145610). afamed.org This chemical process involves the reaction of ethylene (B1197577) oxide with dimethylamine. afamed.org The reaction is typically carried out in the liquid phase within an anhydrous medium. nih.gov

This synthesis is an autocatalytic process and does not necessitate a special catalyst. nih.gov The reaction conditions are generally maintained at a temperature range of 80-120 °C and a pressure of up to 50 atmospheres. nih.gov This industrial route is characterized by high output and yields a high-quality DMEA product. nih.gov The resulting product mixture from this reaction can then be purified, often through distillation, to separate the N,N-dimethylethanolamine from any byproducts. oaepublish.com

Advanced Synthesis Methodologies (e.g., Reaction of Triethanolamine (B1662121) with Hydrogen-containing Gas)

A notable advanced methodology for the synthesis of Dimethylaminoethanol (DMAE) involves the utilization of triethanolamine, a compound readily available from the reaction of ethylene oxide and ammonia. This process addresses the issue of surplus triethanolamine, which has fewer industrial applications compared to monoethanolamine and diethanolamine. google.com The method comprises reacting triethanolamine with a hydrogen-containing gas in the presence of a catalyst that can activate hydrogen. google.com

The core of this synthesis is a hydrogenolysis reaction where triethanolamine is converted to Dimethylaminoethanol and methanol (B129727). The chemical equation for this transformation is:

N(C₂H₄OH)₃ + 2H₂ → (CH₃)₂NCH₂CH₂OH + 2CH₃OH google.com

A portion of the methanol produced as a byproduct may further undergo catalytic decomposition into gaseous components like carbon oxides, hydrogen, and methane. google.com

Key parameters for this reaction include the choice of catalyst and the reaction conditions. Catalysts capable of activating hydrogen, such as those containing palladium or nickel, are effective for this process. google.com The reaction is typically carried out at temperatures ranging from 150 to 350 °C. While higher temperatures can increase the reaction rate and conversion of the raw material, they may decrease the selectivity for Dimethylaminoethanol. The molar ratio of hydrogen to triethanolamine is generally maintained between 100:1 and 1:1, with a more specific range of 40:1 to 2:1 being particularly effective. google.com The presence of an inert gas, such as nitrogen, along with hydrogen does not impede the reaction. google.com

Table 1: Reaction Parameters for Synthesis of Dimethylaminoethanol from Triethanolamine

Parameter Details
Starting Material Triethanolamine
Reagent Hydrogen-containing gas
Catalyst Hydrogen-activating catalyst (e.g., Palladium-containing, Nickel-containing)
Reaction Temperature 150 - 350 °C
Hydrogen:Triethanolamine Molar Ratio 100:1 to 1:1 (preferably 40:1 to 2:1)
Primary Products Dimethylaminoethanol, Methanol

N-Methylation Approaches in Dimethylaminoethanol Synthesis

The synthesis of Dimethylaminoethanol can be achieved through the N-methylation of ethanolamine (B43304). This approach involves the introduction of two methyl groups onto the nitrogen atom of the ethanolamine molecule. While the direct ethoxylation of dimethylamine is a common industrial method, N-methylation of ethanolamine represents an alternative pathway. wikipedia.orgatamankimya.com

Various methods exist for the N-methylation of primary amines, which can be adapted for the synthesis of DMAE from ethanolamine. These methods often employ different methylating agents and catalysts. Common methylating agents include formaldehyde (B43269), dimethyl carbonate (DMC), and dimethyl sulfoxide (B87167) (DMSO). liv.ac.uknih.gov

One established industrial method for N-methylation is catalytic hydrogenative alkylation using formaldehyde at relatively high pressure. liv.ac.uk Another approach, known as the Eschweiler-Clarke reaction, utilizes formaldehyde and formic acid. researchgate.net

More recent and "greener" alternatives have emerged, using reagents like dimethyl carbonate and methanol in the presence of specific catalysts. liv.ac.uk For instance, copper–zirconium bimetallic nanoparticles have been shown to be efficient catalysts for the selective N-methylation of amines using dimethyl carbonate as the methyl source. nih.gov This method offers high selectivity for the desired N-methylated product. nih.gov

The general scheme for the N-methylation of ethanolamine to produce Dimethylaminoethanol is as follows:

HOCH₂CH₂NH₂ + 2 CH₃-X → (CH₃)₂NCH₂CH₂OH (where CH₃-X represents a methylating agent)

The choice of methylating agent and reaction conditions is crucial to control the extent of methylation and avoid the formation of quaternary ammonium salts through over-methylation. liv.ac.uk

Table 2: Common N-Methylation Reagents and Methods

Methylating Agent Reducing Agent / Catalyst Method
Formaldehyde Hydrogen Gas Catalytic Hydrogenative Alkylation liv.ac.uk
Formaldehyde Formic Acid Eschweiler-Clarke Reaction researchgate.net
Dimethyl Carbonate (DMC) Cu–Zr Bimetallic Nanoparticles Green Catalytic Methylation nih.gov
Dimethyl Sulfoxide (DMSO) Formic Acid Alternative Methylation liv.ac.uk

Application of Dimethylaminoethanol as a One-Carbon Synthon in Complex Organic Synthesis

In addition to its role as a precursor and catalyst, Dimethylaminoethanol has been established as a versatile and novel one-carbon (C1) synthon in organic synthesis. researchgate.net This application involves using DMAE as a source for a single carbon atom (specifically a methine or methylene (B1212753) group) in the construction of more complex molecular frameworks, particularly N-heterocycles. researchgate.netresearchgate.net

This methodology often involves transition-metal-catalyzed oxidative annulation reactions where DMAE is oxidized to provide the C1 unit. researchgate.netresearchgate.net For example, Cu(II)-catalyzed reactions employing DMAE as a C1 synthon have been developed for the synthesis of various heterocyclic compounds like pyrrolo[1,2-a]quinoxalines and quinazolin-4-ones. researchgate.net In these transformations, an oxygen atmosphere is often crucial for facilitating the formation of a key reactive iminium ion intermediate from DMAE. researchgate.net

Another example is the FeCl₃-catalyzed [3 + 2 + 1] annulation for the synthesis of pyrimido[1,2-a]benzimidazoles, where DMAE serves as the methine source. researchgate.net Similarly, it has been used as a methine source in the four-component [2+1+2+1] annulation reaction to produce 1,4-dihydropyridines. researchgate.net The versatility of DMAE as a C1 synthon has also been demonstrated in the Co(II)-catalyzed synthesis of 2,4- and 2,6-diarylpyridines. researchgate.netresearchgate.net

The use of DMAE as a C1 synthon offers an appealing alternative to previously developed protocols, often proceeding under mild conditions and showing compatibility with a diverse range of functional groups. researchgate.net

Table 3: Examples of Heterocycles Synthesized Using DMAE as a C1 Synthon

Reaction Type Catalyst Product Class
[5 + 1] Annulation Cu(II) Pyrrolo[1,2-a]quinoxalines, Quinazolin-4-ones researchgate.net
[3 + 2 + 1] Annulation FeCl₃ Pyrimido[1,2-a]benzimidazoles researchgate.net
[2+1+2+1] Annulation FeCl₃ 1,4-Dihydropyridines researchgate.net
[2+2+1+1] Annulation Co(II) 2,4- and 2,6-Diarylpyridines researchgate.net
Oxidative Annulation CuCl₂ Symmetrical 2,4-diaryl 1,3,5-triazines researchgate.net

Vi. Future Directions and Emerging Research Avenues for Dimethylaminoethanol

Exploration of Novel and Unelucidated Mechanisms of Action of Dimethylaminoethanol (B1669961)

The established mechanisms of Dimethylaminoethanol, such as its role as a precursor to acetylcholine (B1216132) and its membrane-stabilizing properties, provide a foundational understanding of its effects. droracle.ainih.gov However, emerging evidence suggests a more complex and multifaceted pharmacological profile that warrants deeper exploration.

One of the key unelucidated areas is its potential role as a cytokine-like molecule that regulates fundamental cellular processes. nih.govresearchgate.net Growing evidence points to acetylcholine itself acting as a ubiquitous molecule that can modulate cell proliferation, differentiation, and locomotion in a paracrine and autocrine manner; DMAE's influence on this non-neuronal acetylcholine system in various tissues remains a significant area for future investigation. nih.govresearchgate.net

In-depth mechanistic studies are also needed to clarify controversial findings from in vitro studies. For example, some research indicates that DMAE can reduce the proliferation of human fibroblasts, increase cytosolic calcium, and induce apoptosis in a dose-dependent manner. nih.gov Understanding the signaling pathways involved in these phenomena is critical and could reveal novel mechanisms relevant to tissue remodeling and cellular aging. The anti-inflammatory effects of DMAE, observed in vitro with peripheral blood lymphocytes, also require further characterization to identify the specific inflammatory mediators and pathways it modulates. nih.gov

Investigation into Potential Epigenetic Modulation and Gene Expression Regulation by Dimethylaminoethanol

The ability of small molecules to influence gene expression through epigenetic modifications is a rapidly growing field of study. khanacademy.org Epigenetic modulators can alter gene activity without changing the underlying DNA sequence, often through mechanisms like DNA methylation and histone modification. khanacademy.orgdurect.com To date, the direct effects of Dimethylaminoethanol on these epigenetic processes have not been extensively investigated, representing a significant gap in the literature and a promising avenue for future research.

While direct epigenetic data is lacking, some studies have shown that DMAE can regulate the expression of specific genes. In a preclinical model of D-galactose-induced skin aging in rats, the administration of DMAE in combination with amino acids resulted in the significant upregulation of messenger RNA (mRNA) expression for Collagen type I, Collagen type III, and Matrix Metalloproteinase-1 (MMP-1). nih.govnih.gov Conversely, the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) was reduced in aging groups compared to controls. nih.govnih.gov

These findings strongly suggest that DMAE can influence the cellular machinery responsible for synthesizing and degrading extracellular matrix proteins. However, it is currently unknown if this regulation is a downstream effect of other signaling pathways or if DMAE directly influences the epigenetic state of these genes. Future research should aim to:

Analyze genome-wide DNA methylation patterns in cells treated with DMAE.

Investigate changes in histone acetylation and methylation at the promoter regions of genes known to be affected by DMAE, such as those for collagens and MMPs.

Determine if DMAE can influence the activity of key epigenetic enzymes like DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), similar to how other compounds have been shown to function. nih.gov

Uncovering a role for DMAE in epigenetic modulation would represent a paradigm shift in understanding its mechanism of action, with broad implications for its potential applications.

Development and Application of Advanced Preclinical Models for Comprehensive Dimethylaminoethanol Research

The translation of findings from the laboratory to clinical applications depends heavily on the quality and relevance of preclinical models. Research on Dimethylaminoethanol has historically utilized a range of conventional models to assess its effects.

Current and past preclinical models for DMAE research include:

In vivo rodent models: Rats have been used extensively to study the cognitive effects of DMAE. Scopolamine-induced memory deficit models are employed to create a state of cholinergic deficit, against which the pro-cholinergic effects of DMAE can be tested using behavioral assays like the Morris water maze and passive avoidance tests. nih.govresearchgate.net For dermatological research, D-galactose-induced aging in rats has served as a model to study DMAE's anti-aging effects on skin structure and collagen metabolism. nih.gov

In vitro cell cultures: Primary human fibroblasts have been used to investigate the direct effects of DMAE on cell proliferation, apoptosis, and calcium signaling. nih.gov Cultures of peripheral blood lymphocytes have been used to assess its anti-inflammatory properties. nih.gov

While these models have been valuable, future research would benefit from the adoption of more advanced and physiologically relevant systems. mdpi.com The development of next-generation models could help bridge the gap between animal studies and human outcomes. researchgate.net

Model Type Current Application in DMAE Research Potential Future Application
Rodent Models Scopolamine-induced amnesia; D-galactose skin aging. nih.govnih.govUse of transgenic "humanized" mice expressing human receptors to better predict neurological responses. mdpi.com
2D Cell Culture Human fibroblasts; lymphocytes. nih.govnih.govHigh-throughput screening of DMAE analogs; mechanistic pathway analysis.
3D Skin Equivalents Not yet applied.To study skin penetration, local metabolism, and effects on collagen and elastin (B1584352) synthesis in a multi-layered human skin context.
Organ-on-a-Chip Not yet applied.Development of "skin-on-a-chip" or "neurovascular-unit-on-a-chip" models to study tissue-level effects and compound delivery with high fidelity. mdpi.com
Organoids Not yet applied.Use of brain or skin organoids to investigate developmental effects or chronic exposure responses in a complex, self-organized 3D structure.

The application of advanced models like 3D bioprinted tissues and organ-on-a-chip platforms could provide unprecedented insight into the pharmacokinetics and pharmacodynamics of DMAE in a human-like microenvironment, reducing reliance on animal models and potentially accelerating translational research. mdpi.com

Synergistic Effects of Dimethylaminoethanol with Other Bioactive Compounds in Mechanistic Studies

The investigation of synergistic interactions between Dimethylaminoethanol and other bioactive compounds is a critical research avenue that may unlock enhanced efficacy and novel applications. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.

A notable example of this is the combination of DMAE with a compound amino acid (AA) mixture in a rat model of skin aging. nih.gov In this study, the co-injection of DMAE and AA had a more pronounced anti-aging effect than either substance administered alone. The combination therapy led to a significant increase in epidermal and dermal thickness. nih.gov Furthermore, it markedly increased the content of hydroxyproline, a key component of collagen, and upregulated the expression of collagen types I and III and MMP-1. nih.govnih.gov

Treatment GroupDermal Thickness (μm)Hydroxyproline Content (μg/mg)
Aging Control750 ± 5025 ± 3
0.2% DMAE800 ± 6028 ± 4
Amino Acids (AA)820 ± 5530 ± 3
0.2% DMAE + AA1050 ± 7045 ± 5
(Data adapted from preclinical studies on D-galactose induced skin aging in rats. Values are illustrative approximations.) nih.gov

Another area of interest is the combination of DMAE with other precursors or modulators of the cholinergic system. The compound DMAE pyroglutamate (B8496135), which combines DMAE with pyroglutamic acid (a cyclic derivative of glutamic acid with procholinergic properties), has been shown to be effective against scopolamine-induced memory deficits. nih.govresearchgate.net This suggests a synergistic or additive effect on acetylcholine pathways. Clinically, DMAE is sometimes used alongside phosphatidylcholine, another precursor to acetylcholine, to potentially enhance cognitive function, though rigorous mechanistic studies of this specific combination are needed. dbem.org

Future mechanistic studies should explore DMAE's synergy with:

Antioxidants: Combining DMAE with established antioxidants like Vitamin C or Vitamin E could provide multi-pronged protection against oxidative stress.

Nootropic compounds: Investigating interactions with other nootropics that operate through different mechanisms (e.g., affecting other neurotransmitter systems) could lead to more effective cognitive enhancement strategies.

Anti-inflammatory agents: Pairing DMAE with other anti-inflammatory compounds could offer a more potent effect for dermatological applications.

By systematically studying these combinations, researchers can identify powerful new formulations and gain a deeper understanding of the biological pathways influenced by Dimethylaminoethanol.

Q & A

Q. What are the critical safety protocols for handling DMAE in laboratory settings?

DMAE poses significant health risks, including skin/eye irritation, respiratory distress, and potential neurotoxic effects. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile, butyl, or polyvinyl alcohol gloves; wear indirect-vent goggles and face shields when handling liquids .
  • Ventilation: Work in well-ventilated areas or fume hoods to avoid inhalation exposure. Monitor air quality if vapor concentrations exceed 2 ppm .
  • Storage: Keep in tightly sealed containers away from oxidizers, acids, and metals like copper or zinc. Ground equipment to prevent static ignition .
  • Emergency Response: For skin contact, rinse immediately with water; for eye exposure, flush for 30+ minutes and seek medical attention .

Q. How can DMAE synthesis be optimized for laboratory-scale production?

A validated method involves catalytic transesterification:

  • Reactants: Methyl methacrylate and DMAE in a 3:1 molar ratio.
  • Catalyst: K₂TiO₃ (1% by mass) at 98–110°C for 6 hours achieves 94.4% conversion and 92.8% yield.
  • Reusability: The catalyst retains ~80% activity after five cycles, reducing waste .

Q. What are the established biological effects of DMAE in model organisms?

Studies in mice demonstrate:

  • Lifespan Extension: Senile A/J mice showed increased longevity at 73 mg/kg/day, possibly via antioxidant mechanisms .
  • Neurochemical Activity: DMAE serves as a choline precursor, enhancing acetylcholine synthesis in cognitive studies .
  • Lipofuscin Reduction: Meclophenoxate (a DMAE derivative) reduced age-related pigment accumulation in myocardial tissue .

Advanced Research Questions

Q. How does DMAE influence PET tracer uptake in cancer imaging, and how can confounding factors be mitigated?

DMAE competes with choline analogs (e.g., ¹¹C-choline) for tumor uptake due to structural similarity. Key findings:

  • Dose Dependency: Excess DMAE (>1 mg/kg) suppresses ¹¹C-choline uptake by 6-fold in prostate tumors.
  • Precursor Interference: Lower DMAE content in ¹⁸F-FEC studies reduces competition, improving imaging sensitivity .
  • Methodological Adjustments: Use fluorinated choline analogs (e.g., ¹⁸F-fluoromethyl-choline) to bypass DMAE interference .

Q. What experimental strategies resolve contradictions in DMAE's cognitive effects across studies?

Discrepancies arise from dosage, formulation, and model variability. Recommendations:

  • Standardized Dosing: Human studies using 1,500 mg/day DMAE showed EEG improvements in attention, while lower doses (<500 mg/day) had no effect .
  • Combination Therapies: Pair DMAE with vitamin-mineral complexes to enhance bioavailability and reduce oxidative stress .
  • Longitudinal Monitoring: Track acetylcholine levels and lipid peroxidation markers (e.g., malondialdehyde) to quantify neurochemical impacts .

Q. How can DMAE's environmental impact be assessed in green chemistry applications?

In cobalt leaching from lithium cobalt oxide (LCO):

  • Efficiency: DMAE:ethylene glycol (1:2) achieves 45% Co leaching at 180°C, outperforming 2-methoxyethanol systems.
  • Byproduct Analysis: GC-MS detects dimethylglycine, a less toxic oxidation product, suggesting partial biodegradability .
  • Sustainability Metrics: Compare energy use and waste generation against traditional solvents (e.g., HCl) using life-cycle analysis (LCA) .

Q. What mechanisms underlie DMAE's dual role as a neuroprotectant and potential irritant?

  • Neuroprotection: DMAE attenuates lipid peroxidation by scavenging hydroxyl radicals, preserving neuronal membranes .
  • Irritation Pathways: Alkaline pH (pH ~10) disrupts skin barrier function, while vapor exposure triggers TRPA1 receptors in airways, causing inflammation .
  • Mitigation: Buffer DMAE solutions to neutral pH and use encapsulation (e.g., liposomes) to minimize direct tissue contact .

Methodological Considerations

Q. How should researchers design toxicity studies for chronic DMAE exposure?

  • Endpoints: Monitor asthma-like symptoms (wheezing, chest tightness) and neurotoxicity markers (acetylcholinesterase inhibition).
  • Testing Protocols:
  • In Vivo: Administer 50–100 mg/kg/day to rodents for 90 days; assess lung histopathology and brain acetylcholinesterase activity .
  • In Vitro: Use human bronchial epithelial cells (BEAS-2B) to quantify IL-6/IL-8 release as inflammation indicators .
    • Medical Surveillance: Post-exposure chest X-rays and neurological exams are recommended for lab personnel .

Q. What analytical techniques validate DMAE concentration in complex matrices (e.g., cosmetics, biological fluids)?

  • NMR Spectroscopy: Quantifies DMAE in cosmetic formulations (0.5–1.5 g range) with >0.99 correlation coefficient .
  • LC-MS/MS: Detects DMAE in plasma at ng/mL levels using hydrophilic interaction chromatography (HILIC) .
  • TLC Monitoring: Track reaction progress during synthesis using silica gel plates and ninhydrin staining .

Data Contradiction Analysis

Q. Why do studies report conflicting results on DMAE's anti-aging efficacy in skin models?

Variability stems from formulation and model differences:

  • Animal vs. Human: DMAE increased skin firmness in hairless mice via collagen cross-linking but caused irritation in human trials at >2% concentrations .
  • Vehicle Effects: O/W emulsions enhance DMAE penetration, while aqueous gels reduce bioavailability .
  • Endpoint Selection: Focus on mechanistic markers (e.g., procollagen-I synthesis) rather than subjective clinical scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.